3-Ethoxybenzene-1,2-diamine

Description

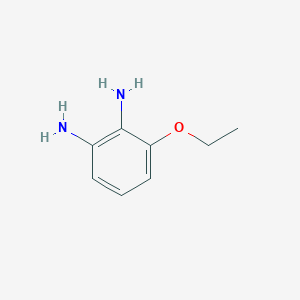

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-ethoxybenzene-1,2-diamine chemical properties and structure

An In-depth Technical Guide to 3-Ethoxybenzene-1,2-diamine: Properties, Synthesis, and Applications

Introduction

This compound, a substituted ortho-phenylenediamine (OPD), is an aromatic diamine that holds significant potential as a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring two adjacent amino groups and an ethoxy substituent on the benzene ring, provides a valuable scaffold for the construction of a wide array of heterocyclic compounds. While less common than its 4-ethoxy isomer, the 3-ethoxy analogue offers a distinct substitution pattern that is of growing interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthetic methodologies, and potential applications, with a particular focus on its relevance to drug development professionals.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physical properties. These parameters are critical for predicting its behavior in chemical reactions, its solubility in various solvent systems, and its overall suitability for specific applications.

Molecular Identity and Descriptors

Table 1: Computed Molecular Descriptors

| Descriptor | Value | Source |

|---|---|---|

| InChI | InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | [] |

| InChIKey | GBMGXXPFNLJLMP-UHFFFAOYSA-N | [] |

| SMILES | CCOC1=CC=CC(=C1N)N |[] |

Physicochemical Data

Direct experimental data for this compound is not widely published. Therefore, data for the closely related isomers, 4-ethoxybenzene-1,2-diamine and 3-methoxybenzene-1,2-diamine, are provided for comparative purposes. The ethoxy group at the 3-position is expected to influence properties such as melting point and solubility compared to the 4-position due to differences in crystal packing and intermolecular hydrogen bonding capabilities.

Table 2: Comparative Physicochemical Properties

| Property | 4-Ethoxybenzene-1,2-diamine | 3-Methoxybenzene-1,2-diamine | This compound |

|---|---|---|---|

| Melting Point | 71-72 °C[4] | Not available | Not available |

| Boiling Point | 295 °C[5] | Not available | Not available |

| Solubility | Very soluble in water; soluble in ethanol, ether, chloroform[5] | Not available | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |

| Physical Form | Powder/Solid[4] | Not available | Expected to be a solid at room temperature. |

Molecular Structure Diagram

The structure of this compound features a benzene ring with two amine groups at positions 1 and 2, and an ethoxy group at position 3. The proximity of the two amine groups is the key to its reactivity, particularly in cyclization reactions.

Caption: Chemical structure of this compound.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethoxy group protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.0-7.5 ppm). Their splitting pattern will be complex due to coupling with each other.

-

Amine Protons (4H): The protons of the two NH₂ groups will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Ethoxy Group Protons (5H): This group will give rise to a characteristic ethyl pattern: a quartet for the methylene (-OCH₂-) protons (around δ 4.0 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the nitrogen and oxygen atoms (C1, C2, C3) will be the most downfield in this region.

-

Ethoxy Group Carbons (2C): The methylene carbon (-OCH₂) will appear around δ 60-70 ppm, while the methyl carbon (-CH₃) will be upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

-

N-H Stretching: A pair of medium-to-strong absorption bands will be observed in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching will produce peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound typically involves the reduction of a dinitro or nitro-amino precursor. The choice of starting material and reduction method is critical for achieving high yield and purity.

General Synthetic Approach

A common and reliable method for preparing ortho-phenylenediamines is the reduction of the corresponding ortho-nitroaniline. For this compound, a plausible precursor would be 3-ethoxy-2-nitroaniline. This precursor itself can be synthesized through electrophilic nitration of 3-ethoxyaniline, though regioselectivity must be carefully controlled. The reduction of the nitro group is the final key step.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Ethoxy-2-nitroaniline

This protocol is a representative example based on established procedures for nitro group reduction.[6]

Objective: To synthesize this compound from 3-ethoxy-2-nitroaniline.

Materials:

-

3-ethoxy-2-nitroaniline (1.0 eq)

-

Zinc dust (≥80% purity, 4.0 eq)[6]

-

20% Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Sodium hydrosulfite

-

Decolorizing charcoal

-

Ice water

Procedure:

-

Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 3-ethoxy-2-nitroaniline, 20% NaOH solution, and 95% ethanol.[6]

-

Heating: Stir the mixture vigorously and heat it on a steam bath until it begins to boil gently.

-

Addition of Reducing Agent: Turn off the steam and add zinc dust in small portions. The addition should be frequent enough to maintain a gentle boil from the exothermic reaction.[6]

-

Reflux: After all the zinc dust has been added, continue to stir and reflux the mixture for an additional hour. The solution's color should change from deep red/orange to nearly colorless, indicating the completion of the reduction.[6]

-

Filtration: Filter the hot mixture by suction to remove the zinc residue. Return the residue to the flask and extract it with two portions of hot ethanol to recover any adsorbed product.

-

Purification: Combine the filtrates and add a small amount of sodium hydrosulfite to prevent oxidation. Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Crystallization: Cool the concentrated solution thoroughly in an ice-salt bath to induce crystallization. Collect the faintly colored crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of ice water and dry them in a vacuum desiccator. For higher purity, the crude product can be recrystallized from hot water containing sodium hydrosulfite and decolorizing charcoal.[6]

Core Reactivity

The synthetic utility of this compound stems from the nucleophilicity of its two adjacent amine groups. This arrangement allows it to act as a bidentate nucleophile in condensation reactions with 1,2-dielectrophiles to form various five- and six-membered heterocyclic rings. This is a cornerstone of its application in constructing complex molecules for drug discovery. For example, reaction with α-dicarbonyl compounds yields quinoxalines, while reaction with carboxylic acids or their derivatives can produce benzimidazoles.[7]

Applications in Research and Drug Development

Ortho-phenylenediamines are considered "privileged scaffolds" in medicinal chemistry. Their derivatives are integral to the structure of numerous biologically active compounds and approved drugs.

Precursor to Heterocyclic Pharmacophores

The primary application of this compound is as a synthon for building larger, more complex molecules. The benzimidazole and quinoxaline cores, readily accessible from OPDs, are present in a wide range of pharmaceuticals with diverse therapeutic activities, including:

The ethoxy group at the 3-position provides a handle for modifying the steric and electronic properties of the final molecule, which can be used to fine-tune its binding affinity for a biological target, improve its pharmacokinetic profile, or reduce off-target effects.

Role in Combinatorial Chemistry

The reliable reactivity of the diamine functionality makes this compound an excellent candidate for use in combinatorial chemistry and library synthesis.[8] By reacting it with a diverse set of dielectrophiles, researchers can rapidly generate a large library of novel heterocyclic compounds. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify new hit compounds for drug discovery programs.

Potential as an Organocatalyst

Derivatives of 1,2-diamines have been successfully employed as scaffolds for bifunctional organocatalysts.[10] These catalysts can facilitate a range of chemical transformations with high efficiency and stereoselectivity. While not yet specifically reported, it is conceivable that chiral derivatives of this compound could be developed into novel catalysts for asymmetric synthesis, a field of immense importance to the pharmaceutical industry.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety profile can be inferred from closely related aromatic amines. Aromatic diamines should be handled with care, as many are classified as toxic and potential mutagens or carcinogens.

Table 3: GHS Hazard Information for the Analogue 4-Ethoxybenzene-1,2-diamine

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling Precautions:

-

Use only in a well-ventilated area or with appropriate respiratory protection.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

Conclusion

This compound is a valuable, albeit underutilized, chemical intermediate with significant potential for application in research and development, particularly within the pharmaceutical sector. Its defining feature—the ortho-diamine functionality—serves as a gateway to a rich variety of heterocyclic systems that are central to modern drug design. By understanding its fundamental properties, synthetic pathways, and core reactivity, researchers can effectively leverage this compound as a strategic building block to explore new chemical space and develop novel therapeutic agents. As the demand for new and diverse molecular scaffolds continues to grow, the importance of substituted phenylenediamines like the 3-ethoxy variant is poised to increase.

References

- 2. Page loading... [guidechem.com]

- 3. This compound | 191849-71-5 [chemicalbook.com]

- 4. 4-ethoxybenzene-1,2-diamine | 1197-37-1 [sigmaaldrich.com]

- 5. 4-Ethoxy-1,2-benzenediamine | C8H12N2O | CID 14532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Diamine derivatives with antiparasitic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Ethoxybenzene-1,2-diamine: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-ethoxybenzene-1,2-diamine (CAS No. 191849-71-5).[1] In the absence of readily available experimental spectra in public databases, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) for analogous aromatic amines and ethers, this guide offers a robust framework for the identification, characterization, and quality control of this important chemical intermediate. The methodologies and interpretations presented herein are designed to be self-validating, providing a strong basis for experimental work.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted o-phenylenediamine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of the ethoxy and diamine functional groups on the benzene ring dictates the molecule's reactivity and its suitability for various applications. Consequently, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the molecular structure and purity of such compounds. This guide will delve into the predicted spectroscopic signatures of this compound, offering insights into the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is presented below. Understanding this structure is key to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the ethoxy group protons. The chemical shifts are influenced by the electron-donating effects of the amine and ethoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Key Insights |

| Aromatic H (H-6) | ~6.7-6.9 | Doublet (d) | 1H | Ortho-coupled to H-5. |

| Aromatic H (H-5) | ~6.6-6.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | Coupled to H-6 and H-4. |

| Aromatic H (H-4) | ~6.2-6.4 | Doublet (d) | 1H | Ortho-coupled to H-5. |

| Amine NH₂ | ~3.5-4.5 | Broad Singlet (br s) | 4H | Protons are exchangeable and often appear as a broad signal. Their chemical shift is concentration and solvent dependent.[2][3][4] |

| Methylene (-OCH₂-) | ~3.9-4.1 | Quartet (q) | 2H | Coupled to the methyl protons of the ethoxy group. |

| Methyl (-CH₃) | ~1.3-1.5 | Triplet (t) | 3H | Coupled to the methylene protons of the ethoxy group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

D₂O Exchange: To confirm the assignment of the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| C3 (C-O) | ~145-150 | Aromatic carbon attached to the oxygen of the ethoxy group, expected to be downfield. |

| C1, C2 (C-N) | ~135-145 | Aromatic carbons attached to the nitrogen of the amine groups. |

| C5 | ~115-125 | Aromatic CH carbon. |

| C6 | ~110-120 | Aromatic CH carbon. |

| C4 | ~105-115 | Aromatic CH carbon, shielded by the ortho and para electron-donating groups. |

| Methylene (-OCH₂-) | ~60-65 | Aliphatic carbon attached to oxygen. |

| Methyl (-CH₃) | ~14-16 | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amines and the C-O bond of the ether.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Key Insights |

| N-H Stretch | 3300-3500 | Medium, Sharp | Primary amines show two bands in this region: an asymmetric and a symmetric stretch.[2][5][6] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Characteristic of C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium | Corresponding to the C-H bonds of the ethoxy group. |

| N-H Bend (Scissoring) | 1580-1650 | Medium to Strong | Characteristic of primary amines.[5][6] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong | Multiple bands are expected for the benzene ring. |

| C-N Stretch (Aromatic) | 1250-1335 | Strong | Stronger and at a higher wavenumber than in aliphatic amines.[5][6] |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric) & 1020-1075 (symmetric) | Strong | Two characteristic bands are expected for the aryl-alkyl ether linkage. |

| N-H Wag | 665-910 | Broad, Strong | Characteristic of primary amines.[5] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2] For this compound (C₈H₁₂N₂O), with two nitrogen atoms, an even molecular weight is expected.

Molecular Weight Calculation:

-

C: 8 * 12.011 = 96.088

-

H: 12 * 1.008 = 12.096

-

N: 2 * 14.007 = 28.014

-

O: 1 * 15.999 = 15.999

-

Total Molecular Weight: 152.197 g/mol

Predicted Fragmentation Pattern:

Aromatic ethers and amines exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected to be reasonably intense due to the stability of the aromatic ring.

Caption: Predicted major fragmentation pathways for this compound.

-

m/z = 152 (Molecular Ion): The parent ion peak should be observable.

-

Loss of a methyl radical (•CH₃): A peak at m/z = 137 resulting from the fragmentation of the ethoxy group.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond can lead to a peak at m/z = 123.[7][8]

-

Loss of ethylene oxide (C₂H₄O): A rearrangement followed by fragmentation could result in a peak at m/z = 108.

-

Loss of an amino radical (•NH₂): A peak at m/z = 136 is possible.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data tables, protocols, and interpretations are grounded in the fundamental principles of NMR, IR, and MS and are supported by established knowledge of related chemical structures. Researchers working with this compound can use this guide to anticipate spectral features, design appropriate analytical experiments, and confidently interpret their results. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for absolute structural confirmation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 8. GCMS Section 6.13 [people.whitman.edu]

An In-Depth Technical Guide to 3-Ethoxybenzene-1,2-diamine (CAS No. 191849-71-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxybenzene-1,2-diamine (CAS No. 191849-71-5), a substituted aromatic diamine with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document consolidates essential information regarding its chemical and physical properties, safety and handling, and potential applications, with a focus on its role in the synthesis of heterocyclic compounds. A detailed synthesis protocol, characterization data, and a curated list of suppliers are also presented to support researchers in their experimental endeavors.

Introduction

Aromatic diamines are a critical class of organic compounds that serve as fundamental precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. Their utility stems from the presence of two nucleophilic amino groups on an aromatic ring, which allows for the construction of diverse heterocyclic systems. This compound, with its ortho-diamine functionality and an ethoxy substituent, presents a unique combination of electronic and steric properties, making it a valuable synthon for creating novel molecular architectures. The strategic placement of the ethoxy group can influence the reactivity of the diamine and the properties of the resulting derivatives, offering opportunities for fine-tuning molecular characteristics in drug discovery and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While experimental data for this specific isomer is not extensively documented in publicly available literature, predicted values and data from closely related isomers provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 191849-71-5 | Guidechem[1] |

| Molecular Formula | C₈H₁₂N₂O | Guidechem[1] |

| Molecular Weight | 152.19 g/mol | Guidechem[1] |

| Appearance | Orange powder (Predicted) | ChemicalBook[2] |

| Boiling Point | 298.1 ± 20.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 4.05 ± 0.10 (Predicted) | ChemicalBook[2] |

It is important to note that the isomeric compound, 4-ethoxybenzene-1,2-diamine (CAS No. 1197-37-1), is a solid with a reported melting point of 71-72 °C.[3] Given the structural similarity, this compound is also expected to be a solid at room temperature.

Chemical Structure

The molecular structure of this compound is foundational to its chemical behavior.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis Pathway

This compound can be synthesized from commercially available precursors. A common synthetic route involves the reduction of a corresponding nitroaniline.[4]

Figure 2: General synthesis pathway for this compound.

A plausible precursor for this synthesis is 3-ethoxy-2-nitroaniline. The reduction of the nitro group to an amine can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid).[4]

Key Reactivity

The chemical reactivity of this compound is primarily dictated by the two adjacent amino groups. These groups are nucleophilic and can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic structures. This reactivity is the cornerstone of its utility as a synthetic building block.

Applications in Synthesis

The primary application of 1,2-diamines, including the title compound, is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be condensed with aldehydes or carboxylic acids (or their derivatives) to yield substituted benzimidazoles.

Experimental Protocol: General Procedure for Benzimidazole Synthesis

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the desired aldehyde or carboxylic acid (1.0-1.2 equivalents). The choice of solvent depends on the reactivity of the carbonyl compound and the desired reaction temperature.

-

The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and subsequent cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated. Isolation may involve precipitation and filtration, or extraction followed by column chromatography for purification.

-

The structure of the synthesized benzimidazole should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Figure 3: Workflow for the synthesis of benzimidazoles from this compound.

Potential in Medicinal Chemistry

The resulting ethoxy-substituted benzimidazoles can serve as scaffolds for the development of new therapeutic agents. The ethoxy group can modulate the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design. The 1,2-diamine moiety is a key structural feature in a number of marketed drugs and is considered a "privileged scaffold" in medicinal chemistry.[5]

Safety and Handling

While specific toxicological data for this compound is limited, it is prudent to handle this compound with the care afforded to other aromatic amines. Aromatic amines as a class can be toxic and may cause skin and eye irritation. For the related isomer, 4-ethoxybenzene-1,2-diamine, the following GHS hazard statements have been reported: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound (CAS No. 191849-71-5) is available from several chemical suppliers. Researchers should inquire about purity and availability before purchasing.

Table 2: Selected Suppliers of this compound

| Supplier | Website |

| A1 Biochem Labs | --INVALID-LINK-- |

| Alichem | --INVALID-LINK-- |

| American Custom Chemicals Corporation | --INVALID-LINK-- |

| Crysdot | --INVALID-LINK-- |

| Matrix Scientific | --INVALID-LINK-- |

| SynQuest Laboratories, Inc. | --INVALID-LINK-- |

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds such as benzimidazoles. Its unique substitution pattern offers opportunities for the synthesis of novel molecules with tailored properties for applications in drug discovery and materials science. While further experimental characterization of its physicochemical and toxicological properties is warranted, this guide provides a solid foundation for researchers to safely handle and effectively utilize this compound in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. 4-Ethoxy-1,2-benzenediamine | C8H12N2O | CID 14532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]

- 5. 3-Methoxybenzene-1,2-diamine | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Synthesis of 3-Ethoxybenzene-1,2-diamine: Starting Materials and Synthetic Strategies

Abstract

3-Ethoxybenzene-1,2-diamine is a valuable bifunctional aromatic building block in the synthesis of a wide array of heterocyclic compounds, particularly for applications in pharmaceutical and materials science. Its utility as a precursor for benzimidazoles, quinoxalines, and other fused heterocyclic systems necessitates a clear and reliable guide to its synthesis. This technical whitepaper provides an in-depth analysis of the common starting materials and synthetic routes for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

Ortho-phenylenediamines are a cornerstone of heterocyclic chemistry. The introduction of an ethoxy substituent at the 3-position of the benzene ring, as in this compound, imparts specific physicochemical properties to the final products. This can influence factors such as solubility, lipophilicity, and metabolic stability in drug candidates, or modify the electronic and optical properties of organic materials. Consequently, having efficient and scalable access to this particular diamine is of paramount importance for the rapid advancement of research and development in these fields.

This guide will focus on the most prevalent and practical synthetic strategies, primarily revolving around the reduction of nitroaromatic precursors. The rationale for the choice of starting materials and the intricacies of the reductive transformations will be discussed in detail.

Primary Synthetic Approach: Reduction of Nitroaromatic Precursors

The most direct and widely employed strategy for the synthesis of aromatic diamines is the reduction of the corresponding nitro-substituted precursors. This approach is favored due to the ready availability of various reducing agents and the generally high yields and purity of the resulting diamines. For the synthesis of this compound, the logical precursor is 3-ethoxy-2-nitroaniline.

Key Starting Material: 3-Ethoxy-2-nitroaniline

3-Ethoxy-2-nitroaniline is a commercially available compound, making it an excellent and convenient starting point for the synthesis of this compound[1]. Its structure already contains the desired ethoxy group and one of the amino groups in the correct relative positions, simplifying the synthetic challenge to the selective reduction of the nitro group.

Table 1: Properties of the Key Starting Material

| Property | Value |

| Compound Name | 3-Ethoxy-2-nitroaniline |

| CAS Number | 663195-31-1 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Typically a yellow to orange solid |

The Reductive Transformation: From Nitroaniline to Diamine

The conversion of 3-ethoxy-2-nitroaniline to this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A variety of well-established methods can be employed for this transformation, each with its own set of advantages and considerations.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It typically involves the use of hydrogen gas in the presence of a metal catalyst.

-

Catalysts: The most common catalysts for this reaction are palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

-

Solvents: Suitable solvents for this reaction include ethanol, methanol, ethyl acetate, and acetic acid.

-

Conditions: The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Experimental Protocol: Catalytic Hydrogenation of 3-Ethoxy-2-nitroaniline

-

In a hydrogenation vessel, dissolve 3-ethoxy-2-nitroaniline in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Caption: Catalytic hydrogenation workflow.

A classic and robust method for nitro group reduction involves the use of a metal in an acidic medium.

-

Reagents: Common combinations include tin and hydrochloric acid (Sn/HCl), iron and hydrochloric acid (Fe/HCl), or zinc and acetic acid (Zn/CH₃COOH)[2][3].

-

Mechanism: The metal acts as the reducing agent, being oxidized in the process, while the acid provides the protons necessary for the formation of water from the oxygen atoms of the nitro group.

Experimental Protocol: Reduction of 3-Ethoxy-2-nitroaniline using Tin and HCl

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-ethoxy-2-nitroaniline in concentrated hydrochloric acid.

-

Add granular tin in portions to the stirred suspension. The reaction is exothermic and may require cooling to control the rate.

-

After the addition is complete, heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts and liberate the free diamine.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Caption: Metal-acid reduction workflow.

Stannous chloride is a milder reducing agent that is often used for the chemoselective reduction of nitro groups in the presence of other reducible functional groups[4].

Experimental Protocol: Reduction using Stannous Chloride

-

Dissolve 3-ethoxy-2-nitroaniline in ethanol or ethyl acetate.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the diamine.

Alternative Starting Materials and Routes

While the reduction of 3-ethoxy-2-nitroaniline is the most direct approach, other starting materials can be considered, although they may involve more complex synthetic sequences.

From 2,6-Dinitrophenetole (3-Ethoxy-1,2-dinitrobenzene)

Although less common as a starting material, 2,6-dinitrophenetole (3-ethoxy-1,2-dinitrobenzene) could also serve as a precursor. The synthesis would involve the reduction of both nitro groups.

-

Challenges: The simultaneous reduction of two nitro groups can be highly exothermic and may require careful control of reaction conditions. There is also the potential for the formation of side products from partial reduction.

-

Reductants: Stronger reducing conditions, such as catalytic hydrogenation under higher pressure or more equivalents of metal-acid reagents, would be necessary.

Purification and Characterization

This compound, like many aromatic diamines, can be susceptible to oxidation and may darken upon exposure to air and light.

-

Purification: Recrystallization from a suitable solvent system (e.g., water-ethanol, hexane-ethyl acetate) is a common method for purification. Column chromatography on silica gel can also be employed, though care should be taken to avoid prolonged exposure of the compound to the stationary phase.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

-

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the reduction of the commercially available precursor, 3-ethoxy-2-nitroaniline. Several robust reductive methods, including catalytic hydrogenation and metal-acid reductions, can be successfully employed. The choice of a specific method will depend on the available equipment, the desired scale of the reaction, and the presence of other functional groups in more complex substrates. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important building block for further applications in drug discovery and materials science.

References

A Technical Guide to the Applications of 3-Ethoxybenzene-1,2-diamine in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the potential applications of 3-ethoxybenzene-1,2-diamine as a versatile building block in modern organic synthesis. With its unique electronic and steric properties conferred by the ethoxy substituent, this diamine serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, a ligand for transition metal-catalyzed reactions, and a monomer for the preparation of advanced polymers. This document offers a comprehensive overview of its synthesis, reactivity, and practical applications, complete with detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

Aromatic 1,2-diamines are fundamental building blocks in organic chemistry, serving as pivotal precursors for a vast array of heterocyclic scaffolds that form the core of many pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the benzene ring of these diamines allows for the fine-tuning of their reactivity and the physicochemical properties of the resulting products. This compound, with an electron-donating ethoxy group at the 3-position, presents a unique combination of enhanced nucleophilicity and steric influence, making it a particularly interesting substrate for various synthetic transformations.

The ethoxy group, through its +M (mesomeric) and -I (inductive) effects, modulates the electron density of the aromatic ring and the basicity of the amino groups. This electronic perturbation can significantly influence the rates and outcomes of condensation reactions, offering advantages in terms of reaction conditions and product yields. Furthermore, the presence of the ethoxy group can impart desirable properties, such as increased solubility and modified biological activity, to the final products.

This guide will delve into the practical applications of this compound, providing a scientifically grounded and experience-driven narrative on its utilization in key areas of organic synthesis.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. While specific literature on the direct synthesis of this compound is not abundant, a plausible and efficient two-step synthetic route can be proposed based on well-established organic transformations. This approach involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Ethoxy-2-nitroaniline

-

To a stirred solution of 2-ethoxyaniline (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 3-ethoxy-2-nitroaniline.

Step 2: Synthesis of this compound

-

To a solution of 3-ethoxy-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or concentrated hydrochloric acid, a reducing agent like tin(II) chloride dihydrate (excess) is added portion-wise.

-

The reaction mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

-

After completion, the mixture is cooled, and the pH is adjusted to be basic by the addition of a concentrated sodium hydroxide solution.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound can be further purified by column chromatography on silica gel.

Applications in the Synthesis of Heterocyclic Compounds

The vicinal diamine functionality of this compound makes it an ideal precursor for the construction of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of 5-Ethoxybenzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of this compound with aldehydes or carboxylic acids provides a direct route to 5-ethoxy-substituted benzimidazoles.

Reaction Workflow for Benzimidazole Synthesis:

Caption: General scheme for the synthesis of 5-ethoxybenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-ethoxybenzimidazoles

-

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) in a suitable solvent (e.g., ethanol, DMF) is stirred at room temperature or heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and purified by recrystallization or column chromatography to yield the desired 2-aryl-5-ethoxybenzimidazole.

Table 1: Representative Data for Benzimidazole Synthesis (Analogous Reactions)

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | p-TsOH | Ethanol | 6 | 85 | [General procedure] |

| 2 | 4-Chlorobenzaldehyde | InCl₃ | Acetonitrile | 2 | 92 | [General procedure] |

| 3 | 4-Methoxybenzaldehyde | None | Microwave | 0.5 | 90 | [General procedure] |

Synthesis of 6-Ethoxyquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. The use of this compound leads to the formation of 6-ethoxy-substituted quinoxalines.

Reaction Workflow for Quinoxaline Synthesis:

An In-depth Technical Guide to the Reactivity of 3-Ethoxy-Substituted Phenylenediamines

Introduction: Beyond the Core - The Role of the 3-Ethoxy Substituent

Phenylenediamines are foundational scaffolds in modern chemistry, serving as indispensable precursors in industries ranging from high-performance polymers to vibrant azo dyes and complex pharmaceutical agents.[1][2] Their reactivity is largely defined by the two nucleophilic amino groups on an aromatic core. However, the introduction of substituents onto this core dramatically modulates their electronic properties and, consequently, their reaction pathways. This guide focuses specifically on the reactivity of 3-ethoxy-substituted phenylenediamines, a class of molecules where the potent electron-donating nature of the ethoxy group dictates unique chemical behaviors.

The ethoxy group, positioned meta to one amino group and ortho/para to the other depending on the isomer (e.g., 2,3-diaminoethoxybenzene or 2,5-diaminoethoxybenzene), exerts a strong activating effect on the aromatic ring through resonance (+M) and a weaker deactivating inductive effect (-I). This net electron donation enhances the ring's nucleophilicity, increases the basicity of the amino groups, and influences the regioselectivity of subsequent chemical transformations. Understanding this interplay is critical for researchers aiming to leverage these molecules for novel material and drug development. This document provides field-proven insights, detailed protocols, and the causal logic behind experimental choices to empower scientists in their research endeavors.

Section 1: Synthesis of 3-Ethoxy-Phenylenediamines

The most common and industrially viable route to substituted phenylenediamines is the reduction of the corresponding dinitrobenzene derivatives. This transformation is reliable and can be achieved through various methods, with catalytic hydrogenation being the preferred approach for its high yield and clean reaction profile.

Rationale for Synthetic Approach

The choice of catalytic hydrogenation over other methods (like metal-acid reductions, e.g., Sn/HCl) is deliberate. Catalytic hydrogenation typically proceeds under milder conditions, avoids the use of stoichiometric amounts of corrosive acids, and simplifies product work-up, as the catalyst can be easily removed by filtration. Palladium on carbon (Pd/C) is a highly effective and robust catalyst for this transformation.

Experimental Protocol: Synthesis of 2,5-Diaminoethoxybenzene via Catalytic Hydrogenation

This protocol details the reduction of 1-ethoxy-2,5-dinitrobenzene.

Materials:

-

1-ethoxy-2,5-dinitrobenzene

-

Ethanol (or Ethyl Acetate), reagent grade

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus or similar

-

Celite™ or other filter aid

Procedure:

-

Vessel Preparation: Ensure the pressure vessel of the Parr apparatus is clean, dry, and purged with an inert gas (e.g., Nitrogen).

-

Charging the Reactor: In a separate flask, dissolve 1-ethoxy-2,5-dinitrobenzene (1.0 eq) in a minimal amount of ethanol. Carefully add the 10% Pd/C catalyst (approx. 1-2 mol%).

-

Scientist's Note: The catalyst is pyrophoric when dry. Handle the wet catalyst with care and avoid allowing it to dry on filter paper or spatulas exposed to air.

-

-

Transfer to Vessel: Transfer the slurry to the hydrogenation vessel. Rinse the flask with additional ethanol to ensure a complete transfer.

-

Hydrogenation: Seal the vessel and purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with H₂ to the desired pressure (typically 50-60 psi).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) if necessary to increase the reaction rate. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up: Once the hydrogen uptake ceases (indicating reaction completion), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to recover all the product.

-

Causality Check: Filtration through Celite™ is crucial to prevent fine catalyst particles from passing through, which could contaminate the final product and potentially catalyze unwanted side reactions.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-ethoxy-substituted phenylenediamine. The product can be further purified by recrystallization or column chromatography if required.

Section 2: Fundamental Reactivity and Mechanistic Drivers

The reactivity of 3-ethoxy-phenylenediamines is a direct consequence of the electronic interplay between the two amino groups and the activating ethoxy substituent.

Diazotization and Azo Coupling: The Gateway to Chromophores

Diazotization is a cornerstone reaction of primary aromatic amines, converting them into highly versatile diazonium salts.[3] These intermediates are central to the synthesis of azo dyes, which constitute over 60% of all dyes used in industry.[4]

Mechanistic Considerations: The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[5] The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt. For phenylenediamines, the reaction can be selective. The ethoxy group enhances the electron density of the aromatic ring, making the amino groups more nucleophilic than in unsubstituted aniline. However, the reaction is typically performed in cold, acidic conditions (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, losing N₂ gas.[6]

In a subsequent step, the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component (like a phenol or another amine) to form the characteristic -N=N- azo linkage.[2][7]

Workflow: Synthesis of an Azo Dye```dot

digraph "Azo_Dye_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

An In-depth Technical Guide to 3-Ethoxybenzene-1,2-diamine: Synthesis, Properties, and Applications

A Note on the Historical Discovery: While the precise historical account of the first synthesis and discovery of 3-ethoxybenzene-1,2-diamine is not extensively documented in readily available scientific literature, its existence and study are predicated on the broader development of synthetic organic chemistry, particularly the chemistry of aromatic amines and their derivatives. The synthesis of such compounds generally follows well-established principles of aromatic substitution and reduction reactions that have been refined over the last century. This guide will, therefore, focus on the established scientific principles for its synthesis, its characterized properties, and its potential applications, particularly in the realm of medicinal chemistry and drug development.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with an ethoxy group and two adjacent amine groups. As a substituted o-phenylenediamine, it represents a valuable building block in synthetic organic chemistry. The presence of the vicinal diamine functionality allows for the facile construction of various heterocyclic ring systems, most notably benzimidazoles. The ethoxy group, an electron-donating substituent, can modulate the electronic properties and lipophilicity of the molecule and its derivatives, which is of significant interest in the design of bioactive compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Not specified, likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

| CAS Number | 191849-71-5 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. A plausible and efficient synthetic route involves the nitration of an appropriate ethoxy-substituted aniline followed by the reduction of the nitro group.

Proposed Synthetic Pathway

A logical synthetic approach commences with 3-ethoxyaniline. The key steps are:

-

Nitration of 3-ethoxyaniline to introduce a nitro group at the ortho position to one of the existing functional groups.

-

Reduction of the resulting ortho-nitroaniline derivative to yield the desired this compound.

The regioselectivity of the nitration step is critical. The amino group is a strong activating and ortho-, para-directing group, while the ethoxy group is also an activating and ortho-, para-directing group. The position of the incoming nitro group will be influenced by both substituents.

Below is a DOT script for the visualization of the proposed synthesis workflow.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound. Researchers should optimize these conditions based on laboratory-specific equipment and safety protocols.

Step 1: Nitration of 3-Ethoxyaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxyaniline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C. The acetamido group directs the nitronium ion to the ortho and para positions, with the para product often being major.[1]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product, primarily a mixture of nitro-isomers, can be collected by filtration.

-

Purification: The desired 2-nitro-3-ethoxyaniline isomer may be separated from other isomers by column chromatography or fractional crystallization.

Step 2: Reduction of 2-Nitro-3-ethoxyaniline

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-nitro-3-ethoxyaniline (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Reducing Agent: Several reducing agents can be employed:

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Chemical Reduction: Alternatively, use a metal-acid system like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.[2]

-

-

Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

-

Work-up:

-

For catalytic hydrogenation, filter off the catalyst through a pad of celite.

-

For chemical reduction, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) until the solution is basic, which will precipitate the product.

-

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications in Drug Development and Medicinal Chemistry

o-Phenylenediamines are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds, with benzimidazoles being one of the most prominent examples.[3][4] The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic activities.

Synthesis of Benzimidazole Derivatives

This compound can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes or carboxylic acids, to form 2-substituted benzimidazoles.[5][6] The general reaction is depicted below.

Caption: General scheme for the synthesis of benzimidazoles.

The ethoxy substituent on the benzimidazole ring system can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. By modifying the "R" group, a library of compounds can be synthesized and screened for biological activity.

Potential Therapeutic Areas

Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer agents

-

Antiviral agents

-

Antifungal agents

-

Antihistamines

-

Proton pump inhibitors

The introduction of the 3-ethoxy group may lead to novel compounds with improved efficacy, selectivity, or metabolic stability in these and other therapeutic areas. The o-phenylenediamine moiety itself has been identified as a privileged pharmacophore in certain contexts, such as in ferroptosis inhibitors.[7]

Conclusion

This compound, while not having a well-documented history of its initial discovery, is a valuable and versatile building block in modern organic synthesis. Its preparation from readily available starting materials via established synthetic routes makes it an accessible intermediate for both academic research and industrial drug development. The ability of this compound to serve as a precursor to a wide range of heterocyclic compounds, particularly benzimidazoles, underscores its potential for the discovery of new therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to aid researchers in their endeavors to explore the chemical space and develop novel molecules with significant biological activity.

References

- 1. magritek.com [magritek.com]

- 2. cir-safety.org [cir-safety.org]

- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. O-phenylenediamine: Significance and symbolism [wisdomlib.org]

- 5. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Blueprint for 3-Ethoxybenzene-1,2-diamine: A Guide for Drug Discovery and Materials Science

Abstract

3-Ethoxybenzene-1,2-diamine is a substituted aromatic diamine with significant potential as a building block in the synthesis of pharmaceuticals, heterocyclic compounds, and advanced materials. Understanding its molecular structure, electronic properties, and reactivity is paramount for harnessing its full potential. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, chemists, and drug development professionals. We will detail the quantum chemical methodologies, from geometry optimization and spectroscopic analysis to the exploration of frontier molecular orbitals and non-linear optical properties. Each step is explained with a focus on the causality behind the choice of methods, ensuring a robust and self-validating computational protocol.

Introduction: The Significance of this compound

Aromatic diamines are a cornerstone of chemical synthesis, serving as precursors to a vast array of compounds with diverse applications. The introduction of an ethoxy group at the 3-position of the benzene-1,2-diamine scaffold introduces electronic and steric modifications that can significantly influence the molecule's chemical behavior and the properties of its derivatives. These modifications make this compound, with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , a person of interest for applications in:

-

Pharmaceuticals: As a scaffold for building benzimidazole derivatives and other heterocyclic systems with potential biological activity.

-

Materials Science: As a monomer for high-performance polymers or as a component in the design of organic materials with specific electronic or optical properties.[1][2]

A thorough theoretical and computational analysis provides predictive insights into the molecule's stability, reactivity, and spectroscopic signatures, guiding experimental efforts and accelerating the design of novel molecules.

Computational Methodology: A Self-Validating Workflow

The foundation of a reliable computational study lies in a well-defined and validated workflow. The following protocol, utilizing Density Functional Theory (DFT), is a widely accepted approach for studying organic molecules.[3][4][5][6]

Software and Theoretical Model Selection

All quantum chemical calculations can be performed using the Gaussian suite of programs.[4] The choice of functional and basis set is critical for obtaining accurate results.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between accuracy and computational cost for organic molecules.[3][4][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a precise description of the electronic structure.[4] The inclusion of diffuse functions (++) is important for accurately modeling lone pairs and hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

The combination of B3LYP/6-311++G(d,p) provides a robust theoretical model for investigating the properties of this compound.

The Computational Workflow

The following diagram illustrates the logical flow of the computational investigation.

Caption: A typical workflow for the computational analysis of this compound.

In-Depth Analysis and Expected Insights

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, which calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.[4][5]

Protocol:

-

Draw the 2D structure of this compound and convert it to a 3D model.

-

Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Expected Data: The output will be a table of optimized bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for similar molecules, providing a validation of the chosen computational method.[4]

| Parameter | Expected Value Range (Å or °) | Significance |

| C-C (aromatic) | 1.39 - 1.40 Å | Indicates aromaticity and delocalization. |

| C-N | ~1.38 Å | Shorter than a typical C-N single bond due to conjugation with the ring. |

| C-O | ~1.36 Å | Reflects the bond between the ethoxy group and the aromatic ring. |

| C-N-H angle | ~115-120° | Influences intermolecular hydrogen bonding. |

| C-C-C-C (dihedral) | ~0° | Confirms the planarity of the benzene ring. |

Spectroscopic Characterization

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

FT-IR and Raman Spectroscopy: Vibrational frequency calculations provide the theoretical vibrational modes of the molecule. These can be correlated with experimental FT-IR and Raman spectra to confirm the presence of key functional groups.[4][6]

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei.[4] These values can then be converted to chemical shifts, providing a theoretical NMR spectrum that aids in the assignment of experimental peaks.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra.[3][4] This analysis reveals the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions within the aromatic system.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.[7][8][9]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[9]

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability.[7][8] A smaller energy gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution.[8] |

| Chemical Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering upon accepting electrons. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[10][11][12] It is an invaluable tool for predicting how a molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen and oxygen atoms. These are sites for electrophilic attack and are involved in hydrogen bonding.[10][11]

-

Blue Regions (Positive Potential): Indicate areas of low electron density, typically around the hydrogen atoms of the amine groups. These are sites for nucleophilic attack.

The MEP map provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns.[11]

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics.[1][13][14][15] The key NLO parameters that can be calculated are the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β). A large β value is indicative of significant NLO activity.[5]

Experimental Validation: Synthesis and Characterization

While this guide focuses on computational methods, it is crucial to emphasize that theoretical results should always be validated by experimental data.

Synthesis Protocol

A plausible synthesis route for this compound involves the reduction of a corresponding nitro-substituted precursor. A general procedure, adapted from similar syntheses, would be:[16]

-

Nitration: Introduction of a nitro group onto an ethoxybenzene derivative.

-

Reduction: The nitro group is then reduced to an amine. A common method is using tin(II) chloride or catalytic hydrogenation.[16]

The precise starting materials and reaction conditions would need to be optimized experimentally.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity:

-

¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

-

FT-IR: To identify characteristic vibrational modes of the amine (N-H stretching) and ethoxy (C-O stretching) groups.

-

Mass Spectrometry: To confirm the molecular weight.

The experimental spectra can then be compared with the computationally predicted spectra for validation.[6]

Conclusion

The theoretical and computational framework outlined in this guide provides a powerful, predictive, and cost-effective approach to understanding the fundamental properties of this compound. By combining DFT-based calculations for geometry, spectroscopy, electronic structure, and reactivity with targeted experimental validation, researchers can gain deep insights into this versatile molecule. This knowledge is essential for rationally designing new drugs, catalysts, and materials, thereby accelerating innovation in both life sciences and materials science.

References

- 1. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective synthesis of N -arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10068D [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. irjweb.com [irjweb.com]

- 9. Integrating QM HOMO/LUMO/¹³C NMR Calculations - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] Third - Order Nonlinear Optical Properties and Optical Limiting Effect of Leishman Dye in Solution and Solid Polymer Film | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

Introduction: Understanding the Compound and its Associated Risks

An In-depth Technical Guide to the Safe Handling of 3-Ethoxybenzene-1,2-diamine

Authored for Researchers, Scientists, and Drug Development Professionals